2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine
Overview
Description
2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine is a chemical compound characterized by a pyrimidin-5-amine core substituted with a 4-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine typically involves the following steps:
Formation of the Pyrimidin-5-amine Core: The pyrimidin-5-amine core can be synthesized through a condensation reaction between guanidine and an appropriate β-dicarbonyl compound.
Introduction of the 4-Fluorophenylmethyl Group: The 4-fluorophenylmethyl group is introduced via a nucleophilic substitution reaction, where the pyrimidin-5-amine core reacts with 4-fluorobenzyl chloride or a similar reagent.
Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts and controlled reaction environments to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Nucleophilic substitution reactions are common, where different substituents can replace the 4-fluorophenylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products:
Scientific Research Applications
2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It serves as a tool in biological studies, particularly in understanding molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including its use in drug discovery and development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrimidin-5-amines with different substituents, such as 2-(3-fluorophenyl)methylpyrimidin-5-amine and 2-(2-fluorophenyl)methylpyrimidin-5-amine.
Uniqueness: The presence of the 4-fluorophenylmethyl group imparts distinct chemical and biological properties to the compound, making it unique compared to its analogs.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]pyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-9-3-1-8(2-4-9)5-11-14-6-10(13)7-15-11/h1-4,6-7H,5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAIFGQKPBUAEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=C(C=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152557-45-3 | |
Record name | 2-[(4-fluorophenyl)methyl]pyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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